Ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring multiple functional groups. Its structure includes a central thiophene ring substituted with:
- An ethyl carboxylate group at position 3,
- A methyl group at position 4,
- An acetyl group at position 5,
- A [(2,5-dichlorophenoxy)acetyl]amino group at position 2.
Its synthesis likely follows Gewald’s multicomponent condensation method, a common route for 2-aminothiophenes, with modifications to incorporate the 2,5-dichlorophenoxy acetyl substituent .
Properties
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2,5-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5S/c1-4-25-18(24)15-9(2)16(10(3)22)27-17(15)21-14(23)8-26-13-7-11(19)5-6-12(13)20/h5-7H,4,8H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVFXOKUKWHHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of ethyl cyanoacetate with acetone, followed by cyclization.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Dichlorophenoxyacetyl Moiety: This step involves the reaction of the intermediate compound with 2,5-dichlorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of ethyl thiophene-3-carboxylate derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, synthetic pathways, and physicochemical properties.
Table 1: Structural Comparison of Ethyl Thiophene-3-carboxylate Derivatives
Key Differences and Implications:
Position 2 Substituents: The target compound’s [(2,5-dichlorophenoxy)acetyl]amino group provides enhanced electronegativity and steric bulk compared to simpler chloroacetyl or benzoyl substituents in analogs . This may improve binding affinity in biological targets (e.g., enzyme inhibition) due to halogen bonding interactions .
Position 4 and 5 Substituents :
- The methyl group at position 4 in the target compound offers minimal steric hindrance compared to bulkier substituents like phenyl () or 4-methylphenyl (), which could influence solubility and crystallinity.
- The acetyl group at position 5 is common in analogs (), suggesting its role in stabilizing the thiophene ring via conjugation.
Synthetic Complexity: The target compound’s synthesis likely requires specialized reagents (e.g., 2,5-dichlorophenoxyacetyl chloride) compared to simpler chloroacetyl derivatives (). This increases production costs but may enhance bioactivity.
Crystallographic Behavior: Thiophene derivatives with acetyl and ester groups (e.g., ) often form planar molecular structures stabilized by C–H···O and C–H···π interactions. The dichlorophenoxy group in the target compound may introduce additional halogen-mediated packing effects, influencing melting points and solubility .
Table 2: Comparative Physicochemical Data (Hypothetical Projections)
*Estimated based on analogs with halogenated substituents .
Biological Activity
Ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C₁₉H₁₉Cl₂N₃O₄S
- Molecular Weight : 428.33 g/mol
- Structure : The compound features a thiophene ring, an acetyl group, and a dichlorophenoxy moiety, which are essential for its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : The compound is believed to inhibit several enzymes linked to metabolic pathways. For instance, it may interact with α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are crucial in glucose metabolism and diabetes management .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : The presence of functional groups in the structure may contribute to anti-inflammatory activities by inhibiting cyclooxygenase enzymes .
In Vitro Studies
In vitro evaluations have shown promising results regarding the biological activity of this compound:
| Activity Type | Target Enzyme/Pathway | Effect Observed |
|---|---|---|
| α-Glucosidase Inhibition | α-Glucosidase | Significant inhibition observed |
| PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | Notable reduction in activity |
| Antioxidant Activity | DPPH Scavenging | High scavenging capacity |
| Anti-inflammatory Activity | COX-2 | Reduced enzyme activity |
Case Study 1: Antidiabetic Potential
A study investigated the effects of similar compounds on diabetic models. Results indicated that derivatives with structural similarities to this compound significantly lowered blood glucose levels through inhibition of α-glucosidase and PTP1B .
Case Study 2: Antioxidant Properties
In another study focused on antioxidant activities, compounds with similar structures demonstrated effective DPPH radical scavenging capabilities. This suggests potential applications in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
